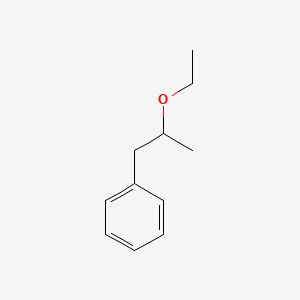
(2-Ethoxypropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxypropylbenzene is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where an ethoxypropyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxypropylbenzene can be synthesized through the alkylation of benzene with 2-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-ethoxypropylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: 2-Ethoxypropylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethoxypropylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions are common for 2-ethoxypropylbenzene. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropylcyclohexane.
Substitution: Nitro-2-ethoxypropylbenzene.
科学的研究の応用
2-Ethoxypropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used as a solvent and in the production of specialty chemicals.
作用機序
The mechanism by which 2-ethoxypropylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethoxypropyl group can activate the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the substituent.
類似化合物との比較
Ethylbenzene: Similar structure but lacks the ethoxy group.
Propylbenzene: Similar structure but lacks the ethoxy group.
2-Methoxypropylbenzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxypropylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other alkylbenzenes and useful in specific chemical syntheses and applications.
特性
CAS番号 |
17953-97-8 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2-ethoxypropylbenzene |
InChI |
InChI=1S/C11H16O/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChIキー |
KLGHJDHDVMDMDO-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


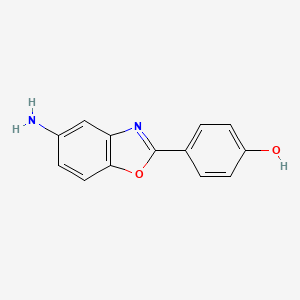
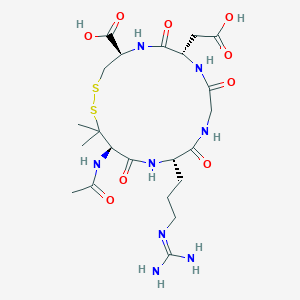
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
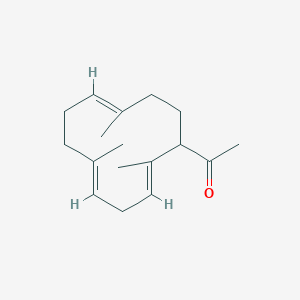

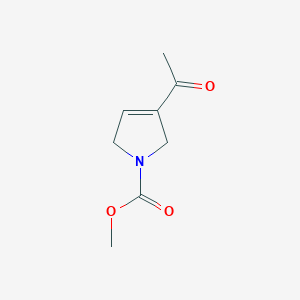
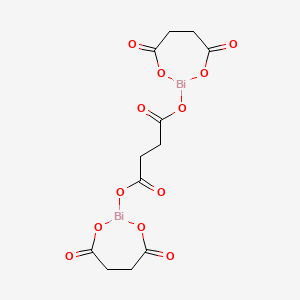
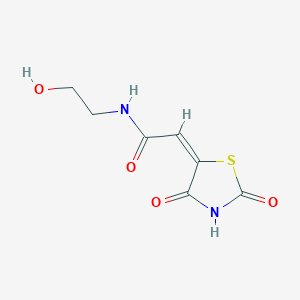
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
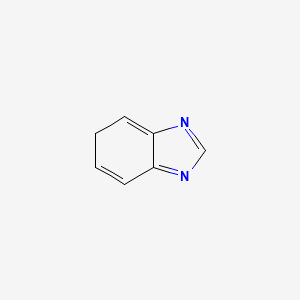
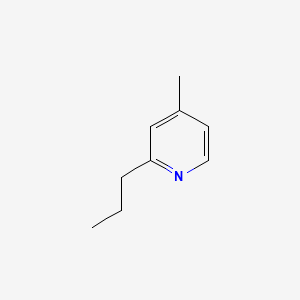
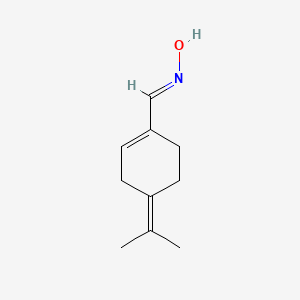
![Adenosine,[8-14C]](/img/structure/B13816584.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
